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molecular formula C15H14OS B8328584 5-benzyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

5-benzyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No. B8328584
M. Wt: 242.3 g/mol
InChI Key: YTMPYVIIBWPCNO-UHFFFAOYSA-N
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Patent
US09233982B2

Procedure details

6,7-Dihydrobenzo[b]thiophen-4(5H)-one (0.5 g, 3.3 mmol) in THF (7.5 mL) was added drop-wise to LDA (2.2 mL, 3.67 mmol) under a nitrogen atmosphere at −78° C. The mixture was warmed to −30° C. for 10 min before being re-cooled to −78° C. Benzyl bromide (1.17 mL, 9.9 mmol) was then added drop-wise and the mixture was gradually warmed to room temperature and stirred for 18 hr. Saturated ammonium chloride solution was added to the reaction mixture and product was extracted into ethyl acetate (×3). The combined organic extracts were combined, dried (MgSO4) and concentrated in vacuo. The crude residue was purified on silica gel using a gradient elution of 0-50% ethyl acetate in iso-hexane to afford the title compound as a yellow oil (0.55 g, 62%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[C:6](=[O:10])[CH2:7][CH2:8][CH2:9][C:2]1=2.[Li+].CC([N-]C(C)C)C.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl-].[NH4+]>C1COCC1>[CH2:19]([CH:7]1[CH2:8][CH2:9][C:2]2[S:1][CH:5]=[CH:4][C:3]=2[C:6]1=[O:10])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being re-cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gradually warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified on silica gel using
WASH
Type
WASH
Details
a gradient elution of 0-50% ethyl acetate in iso-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(C2=C(SC=C2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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